Indapamide
Overview
Description
Indapamide is a thiazide diuretic (water pill) that helps prevent your body from absorbing too much salt, which can cause fluid retention . It is used to treat fluid retention (edema) in people with congestive heart failure and also used to treat high blood pressure (hypertension) .
Synthesis Analysis
The synthesis process of Indapamide includes dissolving N-amido-2-methyl indoline hydrochloride in non-protonic organic solvent, and dropping triethylamine via stirring . The subsequent addition of 4-chloro-3-sulphonylamino-benzoic acid and dewatering condensing agent and reaction at 0-20 deg.c for 2.0-20 hr obtains coarse Indapamide product .Molecular Structure Analysis
Indapamide has a molecular formula of C16H16ClN3O3S . Its average mass is 365.835 Da and its monoisotopic mass is 365.060089 Da .Chemical Reactions Analysis
The solute–solvent interactions of Indapamide have been analyzed using FT-IR, UV–Vis spectroscopies in combination with DFT calculations in four different solvents .Physical And Chemical Properties Analysis
Indapamide has a molecular weight of 365.83 and is soluble in DMSO at 63 mg/mL . It is a white to yellow-white crystalline (tetragonal) powder .Scientific Research Applications
1. Treatment of Isolated Systolic Hypertension
- Summary of Application: Indapamide combined with amlodipine is used to treat patients with uncontrolled isolated systolic hypertension (ISH) who are over 55 years old .
- Methods of Application: This was a post-hoc analysis of the ARBALET study, a 3-month, multicenter, observational, open-label study conducted in Russia . The effectiveness of indapamide/amlodipine single-pill combination (SPC) was assessed by the change in office systolic blood pressure (SBP) and the rate of target SBP (<140 mmHg) achievement at 2 weeks, 1 month, and 3 months .
- Results: The study found that indapamide/amlodipine SPC was associated with significant reductions in BP and high rates of target BP achievement in a broad age range of patients with ISH treated in routine clinical practice .
2. Physical Ageing of Amorphous Indapamide
- Summary of Application: The study characterizes amorphous indapamide (IND) subjected to the physical ageing process .
- Methods of Application: The amorphous indapamide was annealed at different temperatures below the glass transition for different lengths of time, from 30 min up to a maximum of 32 h . Differential Scanning Calorimetry (DSC) was used to characterize both the crystalline and the freshly prepared glass and to monitor the extent of relaxation at temperatures below the glass transition .
- Results: The study found that indapamide is relatively stable (“moderately fragile”) in the amorphous state .
3. Treatment of Fluid Retention
- Summary of Application: Indapamide is used to treat salt and fluid retention (edema) caused by congestive heart failure .
- Methods of Application: Indapamide is a thiazide-like diuretic (water pill). It reduces the amount of water in the body by increasing the flow of urine .
- Results: This helps lower the blood pressure .
4. Association between Food/UGT2B7 Polymorphisms and Pharmacokinetics/Pharmacodynamics Properties of Indapamide
- Summary of Application: This study investigates the effect of food and selected single nucleotide polymorphisms in the uridine diphosphate glucuronyl transferase (UGT2B7) gene on the pharmacokinetics and pharmacodynamics behavior of indapamide .
- Methods of Application: Forty-nine healthy volunteers aged 18–55 years were randomized into two groups; 25 volunteers were administered indapamide under fasting conditions and 24 under fed conditions . Genotyping of the UGT2B7 rs7438135 and rs11740316 was done before commencing the study using predesigned TaqMan assays .
- Results: The study found that food independently decreased the value of indapamide’s T max by 5.5 h and increased the value of C max by 8.7 ng/mL . All genetic variants of both UGT2B7 SNPs had no significant impact on the values of T max, C max, and AUC 0–t .
5. Investigation of Drug Fragmentation
- Summary of Application: This study uses Indapamide to investigate drug fragmentation .
- Methods of Application: The study uses Ion Mobility Spectrometry (IMS) for the precise alignment of fragments ions with their precursor .
- Results: The study provides insights into the fragmentation of drugs like Indapamide .
6. Treatment of Hypertension
- Summary of Application: Indapamide is an effective and safe antihypertensive medication showing a beneficial effect in combination with other antihypertensive agents regarding morbidity and mortality .
- Methods of Application: A comparative study was performed under fasting and fed conditions to investigate the effect of food and selected single nucleotide polymorphisms in the uridine diphosphate glucuronyl transferase (UGT2B7) gene on the pharmacokinetics and pharmacodynamics behavior of indapamide 1.5 mg sustained release .
- Results: The study found that food independently decreased the value of indapamide’s T max by 5.5 h and increased the value of C max by 8.7 ng/mL . All genetic variants of both UGT2B7 SNPs had no significant impact on the values of T max, C max, and AUC 0–t .
7. Investigation of Drug Fragmentation
- Summary of Application: This study uses Indapamide to investigate drug fragmentation .
- Methods of Application: The study uses Ion Mobility Spectrometry (IMS) for the precise alignment of fragments ions with their precursor .
- Results: The study provides insights into the fragmentation of drugs like Indapamide .
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDAHWYSQHTHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044633 | |
Record name | Indapamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |
Record name | SID855885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion. The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure. Interestingly, it is likely that thiazide-like diuretics such as indapamide have additional blood pressure lowering mechanisms that are unrelated to diuresis. This is exemplified by the observation that the antihypertensive effects of thiazides are sustained 4-6 weeks after initiation of therapy, despite recovering plasma and extracellular fluid volumes. Some studies have suggested that indapamide may decrease responsiveness to pressor agents while others have suggested it can decrease peripheral resistance. Although it is clear that diuresis contributes to the antihypertensive effects of indapamide, further studies are needed to investigate the medication’s ability to decrease peripheral vascular resistance and relax vascular smooth muscle. | |
Record name | Indapamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00808 | |
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Product Name |
Indapamide | |
CAS RN |
26807-65-8 | |
Record name | Indapamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |
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Record name | Indapamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00808 | |
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Record name | indapamide | |
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Record name | Indapamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |
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Record name | Indapamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |
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Record name | INDAPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-162, 161 °C | |
Record name | Indapamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indapamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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